molecular formula C16H11N3O6S B2607634 Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477539-05-2

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2607634
CAS No.: 477539-05-2
M. Wt: 373.34
InChI Key: JYNNDOKENZJXOH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound integrates a nitrofuran moiety, a thiazole ring, and a benzoate ester, each contributing distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Nitrofuran Derivative Synthesis: The nitrofuran moiety is often prepared by nitration of furan derivatives, followed by carboxylation to introduce the carboxamido group.

    Coupling Reactions: The final step involves coupling the nitrofuran derivative with the thiazole ring, followed by esterification with methyl 4-aminobenzoate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under mild conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential as an anti-cancer agent, given the biological activity of thiazole and nitrofuran derivatives.

    Industry: Utilized in the development of dyes and pigments, leveraging its complex aromatic structure.

Mechanism of Action

The biological activity of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is primarily attributed to its ability to interact with cellular components:

    Molecular Targets: The compound can target bacterial enzymes and DNA, disrupting essential biological processes.

    Pathways Involved: It may inhibit nucleic acid synthesis or interfere with protein function, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(5-nitrofuran-2-yl)thiazol-4-yl)benzoate: Lacks the carboxamido group, potentially altering its biological activity.

    Methyl 4-(2-(5-nitrothiazol-4-yl)benzoate: Contains a nitro group on the thiazole ring instead of the furan ring, which may affect its reactivity and applications.

Uniqueness

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its nitrofuran, thiazole, and benzoate ester moieties, which collectively contribute to its diverse chemical reactivity and potential biological activities.

This compound’s distinct structure and multifaceted applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNNDOKENZJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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